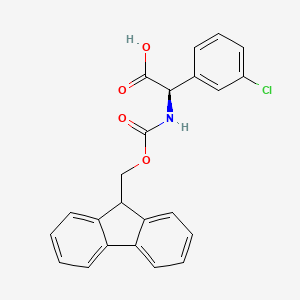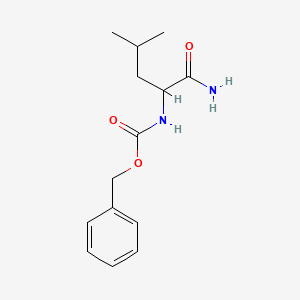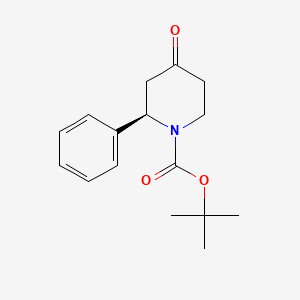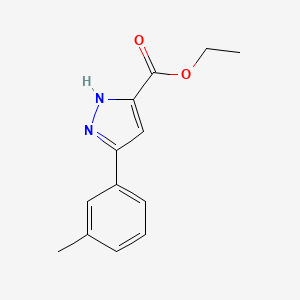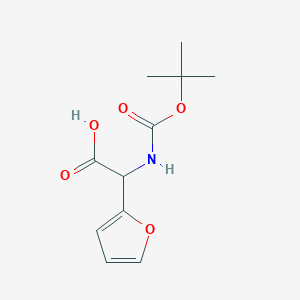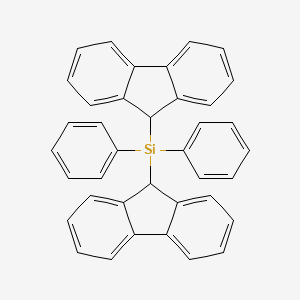
Bis(fluoren-9-yl)diphenylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(fluoren-9-yl)diphenylsilane (BFDPS) is a type of organosilicon compound that belongs to the family of fluorene-based silane compounds. It is a colorless, odorless, and non-toxic compound that is widely used in a variety of scientific research applications. BFDPS has a wide range of applications in the fields of chemistry, biology, and materials science. It is also used as a reagent in various reactions, such as cross-linking and polymerization.
Mecanismo De Acción
The mechanism of action of Bis(fluoren-9-yl)diphenylsilane is based on its ability to form strong bonds with other molecules. This is due to its high reactivity and the presence of multiple reactive sites on its structure. When this compound is exposed to other molecules, it forms strong covalent bonds with them, resulting in the formation of polymers and other materials.
Biochemical and Physiological Effects
This compound is a non-toxic compound and does not have any significant biochemical or physiological effects. It is considered to be safe for use in laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Bis(fluoren-9-yl)diphenylsilane has several advantages for use in laboratory experiments. It has a low toxicity, is non-flammable, and can be used in a variety of reactions. It is also easy to handle and store. The main limitation of this compound is that it is a relatively expensive compound, which can limit its use in some experiments.
Direcciones Futuras
There are several potential future directions for the use of Bis(fluoren-9-yl)diphenylsilane in scientific research. It could be used as a reagent in the synthesis of new materials, such as semiconductors and optoelectronic materials. It could also be used as a catalyst in the synthesis of polymers and as a cross-linking agent in the preparation of polymers. This compound could also be used in the synthesis of organosilicon compounds and as a reagent in organic synthesis. Finally, it could be used as a reagent in the production of pharmaceuticals and other compounds.
Métodos De Síntesis
Bis(fluoren-9-yl)diphenylsilane is usually synthesized through a reaction between fluorene-9-yl alcohol and diphenylsilane. This reaction can be carried out in a solvent or in the presence of a catalyst. The reaction takes place at an elevated temperature, usually around 100°C. The product of this reaction is a colorless liquid with a molecular weight of 437.50 g/mol.
Aplicaciones Científicas De Investigación
Bis(fluoren-9-yl)diphenylsilane is a versatile compound that is used in a variety of scientific research applications. It is used as a reagent in organic synthesis and can be used to prepare a variety of organosilicon compounds. It is also used as a cross-linking agent in the preparation of polymers and as a catalyst in the synthesis of polymers. This compound is also used in the preparation of semiconductors, optoelectronic materials, and other materials.
Propiedades
IUPAC Name |
bis(9H-fluoren-9-yl)-diphenylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H28Si/c1-3-15-27(16-4-1)39(28-17-5-2-6-18-28,37-33-23-11-7-19-29(33)30-20-8-12-24-34(30)37)38-35-25-13-9-21-31(35)32-22-10-14-26-36(32)38/h1-26,37-38H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWFXIOOSQDNDSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2C3=CC=CC=C3C4=CC=CC=C24)(C5C6=CC=CC=C6C7=CC=CC=C57)C8=CC=CC=C8 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H28Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

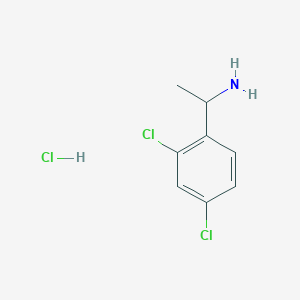
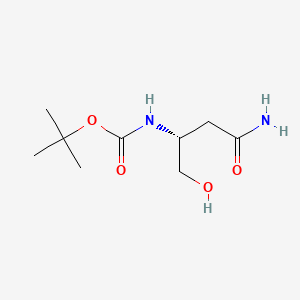
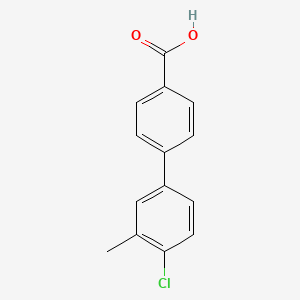
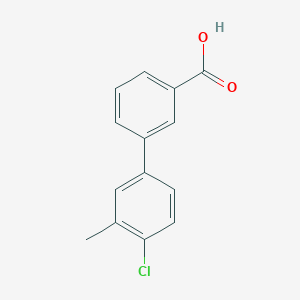
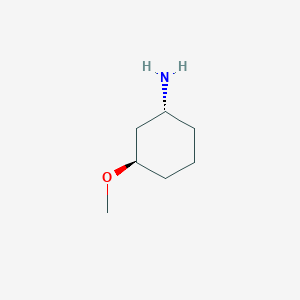
![1-(((4-(5-Chloro-2-methylphenyl)piperazinyl)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B6363345.png)
![7,7-Dimethyl-1-((((4-(trifluoromethoxy)phenyl)amino)sulfonyl)methyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B6363347.png)
![1-((((3,5-Bis(trifluoromethyl)phenyl)amino)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B6363348.png)
![7,7-Dimethyl-1-(((3-(phenylmethoxy)(2-pyridyl))amino)sulfonyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B6363355.png)
